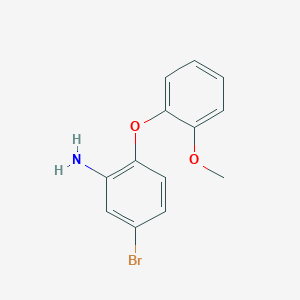

5-Bromo-2-(2-methoxyphenoxy)aniline

Description

5-Bromo-2-(2-methoxyphenoxy)aniline is a brominated aniline derivative featuring a 2-methoxyphenoxy substituent at the 2-position and a bromine atom at the 5-position of the benzene ring. The methoxy group on the phenoxy moiety confers electron-donating effects, influencing the compound’s reactivity and interactions in chemical reactions.

Properties

IUPAC Name |

5-bromo-2-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZPYVRQPUIXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyphenoxy)aniline typically involves multiple steps. One common method includes the following steps:

Acetylation: Protecting the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride.

Bromination: Brominating the protected compound using bromine under the catalysis of iron powder.

Deacetylation: Removing the acetyl group to yield this compound.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyphenoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are often used under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines .

Scientific Research Applications

5-Bromo-2-(2-methoxyphenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyphenoxy)aniline involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions . detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The structural analogs of 5-Bromo-2-(2-methoxyphenoxy)aniline differ primarily in the substituents attached to the aniline ring, which alter electronic and steric properties:

- 5-Bromo-2-(4-fluorophenoxy)aniline (CAS 31081-30-8): The 4-fluorophenoxy group introduces electron-withdrawing effects via the fluorine atom, reducing the electron density of the aromatic ring compared to the methoxy group in the target compound. This difference impacts electrophilic substitution reactivity and solubility .

- This makes it suitable for applications in medicinal chemistry, such as kinase inhibitor design .

- 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) : The trifluoromethyl group is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This alters reactivity in coupling reactions and may improve metabolic stability in drug candidates .

- 5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3): The ethoxy group at the meta position of the phenoxy ring introduces steric hindrance and moderate electron-donating effects, differing from the ortho-methoxy configuration in the target compound .

Physicochemical Properties

Key properties of selected analogs are compared below:

*Estimated based on structural similarity.

The higher XLogP3 value of 5-Bromo-2-(3-ethoxyphenoxy)aniline (3.8) compared to the dimethylaminoethoxy analog (1.9) reflects increased lipophilicity due to the ethoxy group, which may influence membrane permeability in biological systems .

Research Findings and Discussion

Recent studies highlight the importance of substituent choice in tuning the properties of brominated anilines:

- Solubility and Bioavailability: Amino-ethoxy substituents (e.g., morpholinoethoxy) improve aqueous solubility, making them favorable for drug formulation .

- Halogen Effects : Bromine’s size and polarizability enhance binding affinity in receptor-ligand interactions compared to smaller halogens like fluorine .

- Synthetic Flexibility : The use of silyl-protected groups (e.g., triisopropylsilyl) in intermediates allows for selective functionalization, enabling complex derivatization .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(2-methoxyphenoxy)aniline?

The synthesis typically involves coupling reactions between halogenated anilines and substituted phenols. A common approach is nucleophilic aromatic substitution, where a brominated aniline derivative reacts with 2-methoxyphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. For example, describes analogous reactions using methoxyphenol derivatives and nitro intermediates, which can be adapted by substituting the starting materials . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The methoxyphenoxy group’s protons resonate downfield (~6.5–7.5 ppm), while the aniline NH₂ group appears as a broad singlet (~4–5 ppm).

- LC-MS : Validates molecular weight (MW: ~308.14 g/mol) and purity. highlights LCMS as a standard tool for verifying intermediates and final products .

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).

Q. What are the key solubility and stability considerations for handling this compound?

The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF or ethyl acetate. Stability tests under varying pH and temperature are essential: the methoxyphenoxy group may hydrolyze under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density to predict regioselectivity. The bromine atom acts as a strong electron-withdrawing group, directing electrophiles to the para position relative to the methoxyphenoxy group. notes similar trends in bromophenoxy analogs, where electron-deficient aromatic rings favor meta/para substitution .

Q. What strategies resolve contradictory data in biological activity studies?

If conflicting results arise (e.g., variable IC₅₀ values in enzyme inhibition assays):

- Dose-response curves : Validate activity across multiple concentrations.

- Molecular docking : Compare binding affinities with structural analogs (e.g., ’s trifluoromethyl derivatives) to identify key interactions .

- Control experiments : Rule out solvent or impurity effects using HPLC-purified samples.

Q. How does the methoxyphenoxy substituent influence pharmacological properties?

The methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the phenoxy group may engage in π-π stacking with biological targets. and suggest such substituents increase metabolic stability compared to non-ether-linked analogs .

Q. What experimental designs optimize catalytic cross-coupling reactions involving this compound?

For Suzuki-Miyaura couplings (e.g., replacing bromine with aryl/heteroaryl groups):

- Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol/water mixtures (see for analogous protocols) .

- Temperature optimization : 80–110°C for 6–12 hours.

- Workflow : Monitor reaction progress via TLC or in-situ IR, and quench with aqueous NH₄Cl to isolate products.

Q. How to address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer ( highlights industrial-scale methods for similar compounds) .

- Recrystallization : Use ethanol/water mixtures to enhance purity.

- Byproduct analysis : GC-MS or LC-MS to identify side products (e.g., dehalogenated species or dimerization).

Methodological Guidance

9. Designing structure-activity relationship (SAR) studies:

- Variation of substituents : Replace bromine with Cl, I, or CF₃ to assess electronic effects.

- Bioisosteric replacements : Swap methoxyphenoxy with benzodioxole () .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify binding motifs.

10. Troubleshooting spectral ambiguities:

- NOESY NMR : Resolve spatial proximity between methoxyphenoxy and aniline protons.

- X-ray crystallography : Confirm molecular conformation (’s structural data for analogs can guide predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.